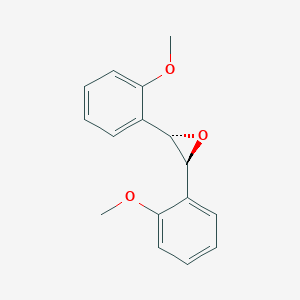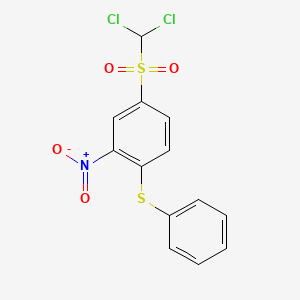
4-(Dichloromethanesulfonyl)-2-nitro-1-(phenylsulfanyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dichloromethanesulfonyl)-2-nitro-1-(phenylsulfanyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a dichloromethanesulfonyl group, a nitro group, and a phenylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethanesulfonyl)-2-nitro-1-(phenylsulfanyl)benzene typically involves multiple steps, starting with the functionalization of the benzene ring. One common method involves the nitration of benzene to introduce the nitro group, followed by sulfonation to add the sulfonyl group. The phenylsulfanyl group can be introduced through a substitution reaction using a suitable phenylsulfanyl reagent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents may also be used to facilitate the reactions and improve efficiency .
化学反応の分析
Types of Reactions
4-(Dichloromethanesulfonyl)-2-nitro-1-(phenylsulfanyl)benzene can undergo various types of chemical reactions, including:
Electrophilic Substitution: The benzene ring can participate in electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone group using oxidizing agents.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Reduction: Reducing agents such as hydrogen gas, tin(II) chloride, or iron in acidic conditions are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Major Products Formed
Electrophilic Substitution: Substituted benzene derivatives with various functional groups.
Reduction: Amino derivatives of the compound.
Oxidation: Sulfone derivatives of the compound.
科学的研究の応用
4-(Dichloromethanesulfonyl)-2-nitro-1-(phenylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Dichloromethanesulfonyl)-2-nitro-1-(phenylsulfanyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonyl and phenylsulfanyl groups can engage in various chemical interactions. These interactions can affect molecular pathways and biological processes, making the compound of interest for further study .
類似化合物との比較
Similar Compounds
- 4-(Chloromethanesulfonyl)-2-nitro-1-(phenylsulfanyl)benzene
- 4-(Dichloromethanesulfonyl)-2-nitro-1-(methylsulfanyl)benzene
- 4-(Dichloromethanesulfonyl)-2-nitro-1-(phenylsulfonyl)benzene
Uniqueness
4-(Dichloromethanesulfonyl)-2-nitro-1-(phenylsulfanyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications and research studies .
特性
CAS番号 |
61497-27-6 |
|---|---|
分子式 |
C13H9Cl2NO4S2 |
分子量 |
378.3 g/mol |
IUPAC名 |
4-(dichloromethylsulfonyl)-2-nitro-1-phenylsulfanylbenzene |
InChI |
InChI=1S/C13H9Cl2NO4S2/c14-13(15)22(19,20)10-6-7-12(11(8-10)16(17)18)21-9-4-2-1-3-5-9/h1-8,13H |
InChIキー |
ANFHBMMTFXXHAK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)S(=O)(=O)C(Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(E)-Phenyldiazenyl]ethyl}aniline](/img/structure/B14586902.png)
![Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate](/img/structure/B14586913.png)
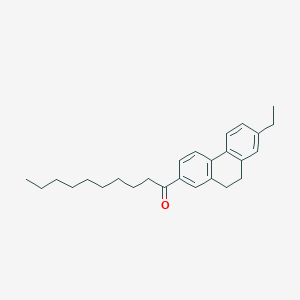
![Phenyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14586932.png)
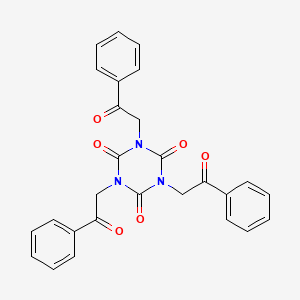
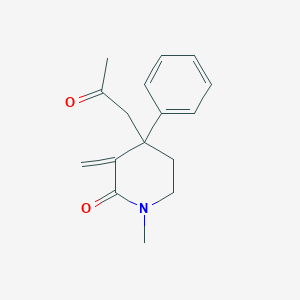
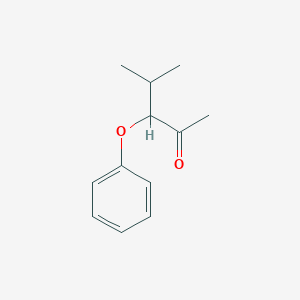

![Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14586948.png)
![4-Bromo-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14586955.png)
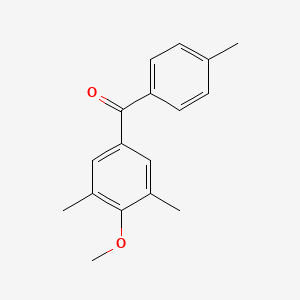
![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14586972.png)
![2-Phenylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B14586984.png)
